molecular formula C5H7I B8492728 1-Iodo-3-pentyne

1-Iodo-3-pentyne

Cat. No.: B8492728
M. Wt: 194.01 g/mol
InChI Key: BRNJRIRAHLASIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Iodo-3-pentyne: is an organic compound with the molecular formula C5H7I . It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. The compound is notable for its iodine substituent, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-3-pentyne can be synthesized through various methods. One common approach involves the halogenation of an alkyne precursor. For instance, starting from 2-pentyne, iodine can be introduced using iodine monochloride (ICl) under controlled conditions . Another method involves the use of a Grignard reagent, where 2-pentynyl magnesium bromide reacts with iodine to form 5-iodo-2-pentyne .

Industrial Production Methods: Industrial production of 5-iodo-2-pentyne typically involves large-scale halogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-3-pentyne undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Sodium azide (NaN3), potassium cyanide (KCN)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Major Products:

    Substitution: 5-azido-2-pentyne, 5-cyano-2-pentyne

    Reduction: 5-iodo-2-pentene, 5-iodopentane

    Oxidation: 5-iodo-2-pentanone, 5-iodo-2-pentanoic acid

Mechanism of Action

The mechanism of action of 5-iodo-2-pentyne involves its reactivity due to the presence of the iodine atom and the carbon-carbon triple bond. The iodine atom can participate in nucleophilic substitution reactions, while the triple bond can undergo addition reactions. These properties make it a versatile intermediate in various chemical transformations .

Comparison with Similar Compounds

  • 5-Iodo-1-pentyne
  • 5-Chloro-2-pentyne
  • 5-Bromo-2-pentyne

Comparison: 1-Iodo-3-pentyne is unique due to the presence of the iodine atom, which is larger and more polarizable than chlorine or bromine. This imparts different reactivity and selectivity in chemical reactions. For example, iodine is a better leaving group in substitution reactions compared to chlorine and bromine.

Properties

Molecular Formula

C5H7I

Molecular Weight

194.01 g/mol

IUPAC Name

5-iodopent-2-yne

InChI

InChI=1S/C5H7I/c1-2-3-4-5-6/h4-5H2,1H3

InChI Key

BRNJRIRAHLASIZ-UHFFFAOYSA-N

Canonical SMILES

CC#CCCI

Origin of Product

United States

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